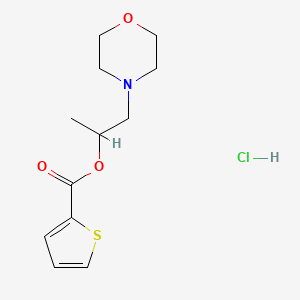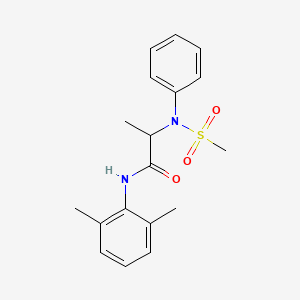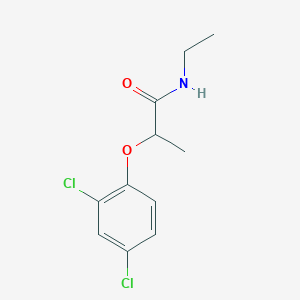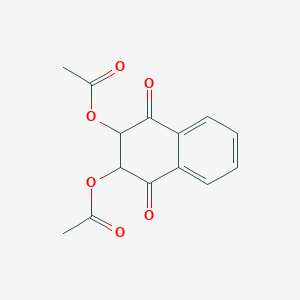
1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride
Übersicht
Beschreibung
1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride, also known as MTSET, is a chemical compound that is widely used in scientific research. It is a thiol-reactive compound that is commonly used to modify proteins and study their function.
Wirkmechanismus
1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride is a thiol-reactive compound that reacts with cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine, which can result in the modification of the protein's function. The modification can be reversible or irreversible, depending on the specific protein and the conditions of the experiment.
Biochemical and Physiological Effects:
This compound can have various biochemical and physiological effects depending on the protein being studied and the conditions of the experiment. It can modify the function of ion channels, transporters, and receptors, which can result in changes in cell signaling, neurotransmitter release, and membrane potential. This compound can also be used to study the structure of proteins and their interactions with other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride in lab experiments is its specificity for cysteine residues. It can be used to selectively modify cysteine residues in proteins without affecting other amino acids. Another advantage is its versatility. This compound can be used to study the function of a wide range of proteins, including ion channels, transporters, and receptors.
One limitation of using this compound is that it can modify the function of proteins irreversibly, which can limit the types of experiments that can be performed. Another limitation is that it can be toxic to cells at high concentrations, which can affect the results of experiments.
Zukünftige Richtungen
There are many future directions for the use of 1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride in scientific research. One direction is the development of new methods for the selective modification of cysteine residues in proteins. Another direction is the use of this compound to study the function of proteins in vivo, which can provide insights into the role of proteins in disease and normal physiology. Finally, the use of this compound in combination with other techniques, such as electrophysiology and imaging, can provide a more comprehensive understanding of protein function.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(4-morpholinyl)ethyl 2-thiophenecarboxylate hydrochloride is widely used in scientific research to study the function of proteins. It is commonly used to modify cysteine residues in proteins and study their function. This compound can also be used to study the structure and function of ion channels, transporters, and receptors.
Eigenschaften
IUPAC Name |
1-morpholin-4-ylpropan-2-yl thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S.ClH/c1-10(9-13-4-6-15-7-5-13)16-12(14)11-3-2-8-17-11;/h2-3,8,10H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDKCKDQQGEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-dibenzo[b,d]furan-3-yl-4-methyl-3-nitrobenzamide](/img/structure/B3972342.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3972355.png)
![1-[1-(4-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972360.png)

![7-(cyclopropylmethyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3972373.png)
![1-[1-(4-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3972377.png)

![N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3972398.png)
![4-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B3972405.png)

![3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3972410.png)

![2-{4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972439.png)